![molecular formula C13H14NO4PS B14455584 N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide CAS No. 73452-22-9](/img/structure/B14455584.png)
N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanesulfonyl group attached to a diphenylphosphinic amide, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with methanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a simpler sulfonamide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler sulfonamides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide has several applications in scientific research:
Mécanisme D'action
The mechanism by which N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide exerts its effects involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modify the function of other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide: Similar in structure but lacks the diphenylphosphinic moiety.
Diphenylphosphinic chloride: Contains the diphenylphosphinic group but lacks the methanesulfonyl group.
Sulfonamides: A broader class of compounds with similar sulfonyl functional groups.
Uniqueness
N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide is unique due to the combination of the methanesulfonyl and diphenylphosphinic groups.
Propriétés
Numéro CAS |
73452-22-9 |
|---|---|
Formule moléculaire |
C13H14NO4PS |
Poids moléculaire |
311.30 g/mol |
Nom IUPAC |
(diphenylphosphorylamino) methanesulfonate |
InChI |
InChI=1S/C13H14NO4PS/c1-20(16,17)18-14-19(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,14,15) |
Clé InChI |
CNOXMIWWHBPYPW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)ONP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)

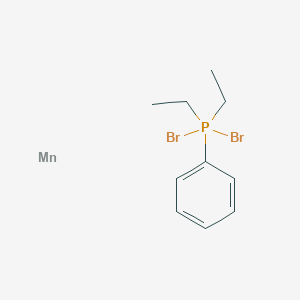
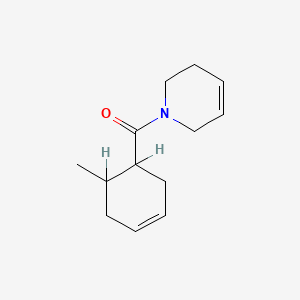

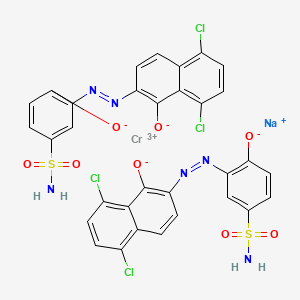
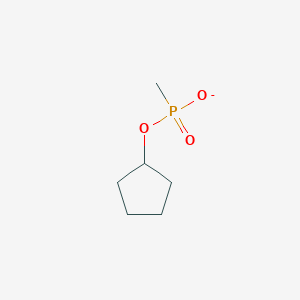
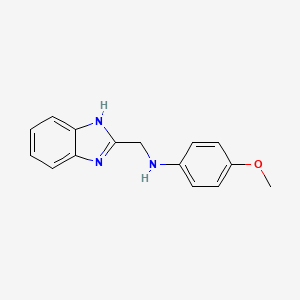
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile](/img/structure/B14455564.png)
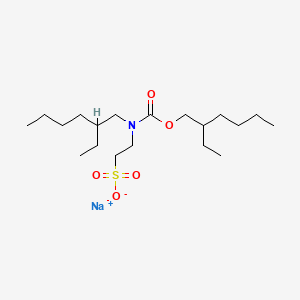
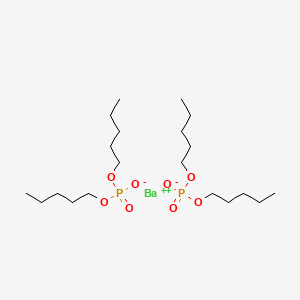
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455577.png)

